

Hydroxymethanesulfonate: A Significant Sulfur Reservoir in Atmospheric Aerosols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxymethanesulfonic acid*

Cat. No.: *B1216134*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide (SO_2) and formaldehyde (HCHO), is increasingly recognized as a crucial, yet often overlooked, component of atmospheric aerosol chemistry.^[1] Particularly under cold and humid conditions, HMS can constitute a significant fraction of the total sulfur mass in fine particulate matter ($\text{PM}_{2.5}$), impacting air quality and atmospheric models.^{[2][3]} This technical guide provides a comprehensive overview of the formation, stability, and analytical methodologies related to HMS in aerosols, tailored for the scientific community.

The Chemistry of Hydroxymethanesulfonate in Aerosols

Hydroxymethanesulfonate is a secondary aerosol, meaning it is not directly emitted but forms in the atmosphere through chemical reactions.^[4] The primary pathway for HMS formation is the aqueous-phase reaction between dissolved sulfur dioxide and formaldehyde.^[5] This process is highly dependent on several environmental factors.

Key Formation Factors:

- Presence of Liquid Water: The reaction requires an aqueous medium, which can be present in cloud or fog droplets, or as aerosol liquid water (ALW).^{[1][4]} HMS formation has been observed even in supercooled liquid water at temperatures as low as -35°C .^{[2][4]}

- pH: The formation of HMS is highly sensitive to the pH of the aqueous solution.[1] Moderately acidic conditions, with a pH range of 4 to 6, are particularly favorable for HMS formation.[1]
- Temperature: Low temperatures enhance the solubility of precursor gases like SO₂ and formaldehyde, which can lead to higher rates of HMS formation despite a decrease in the reaction rate constant itself.[2][6]
- Precursor Concentrations: The abundance of gaseous SO₂ and formaldehyde directly influences the potential for HMS production.[2]
- Ionic Strength: The ionic strength of the aerosol aqueous phase can also impact HMS formation rates, with some studies suggesting that lower ionic strengths in marine aerosols can lead to more pronounced enhancements in its formation.[5]

Once formed, HMS is relatively stable, particularly against oxidation by common atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂).[6]

Quantitative Data on HMS in Aerosols

The concentration of hydroxymethanesulfonate in aerosols can vary significantly depending on the geographical location and meteorological conditions. Recent studies have provided valuable quantitative data from different environments.

Location	Environment	PM _{2.5} HMS Concentration ($\mu\text{g}/\text{m}^3$)	Contribution to PM _{2.5} Sulfur	Contribution to PM _{2.5} Mass	Precursor Concentrations	Other Relevant Data
Fairbanks, Alaska	Subarctic urban	Up to 18.5 (peak) ^[5] ; Measurement detection limit: 0.15 ^{[1][2]}	26-41% during pollution episodes ^[2] ^[3]	2.8-6.8% during pollution episodes ^[2] ^[3]	SO ₂ and HCHO are key precursors.	High concentrations observed at temperatures as low as -35°C. ^{[1][2]}
Nanjing, China	Urban	0.30 ± 0.10 ^{[5][7]}	-	-	SO ₂ : 2.2 ± 0.7 ppb; HCHO: 5.4 ± 1.1 ppb (during haze events). ^[5]	Aerosol pH range: 3.2 to 5.8. ^[5]
Yellow Sea and Bohai Sea	Marine	0.05 ± 0.01 ^{[5][7]}	Molar ratio to sulfate: 3.0 ± 1.1% ^[5]	-	SO ₂ : 0.82 ± 0.47 ppb. ^[5]	Lower ionic strengths observed compared to continental aerosols. ^[5]
Beijing, China	Urban	Peak daily average: 18.5 ^[5]	Can account for up to one-third of unexplained	2-3% of PM _{2.5} mass. ^[2]	High concentrations of SO ₂ and HCHO during	Favorable conditions: moderate pH (4-5), high aerosol

d sulfate in models.[8]	winter haze.[8]	water content.[6]
		[8]

Experimental Protocols for HMS Analysis

Accurate quantification of HMS in aerosols is challenging due to potential interferences from other sulfur species, particularly sulfate.[9] Several analytical techniques have been developed and optimized for this purpose.

Ion Chromatography (IC)

Ion chromatography is a widely used and effective method for the separation and quantification of HMS.[9][10]

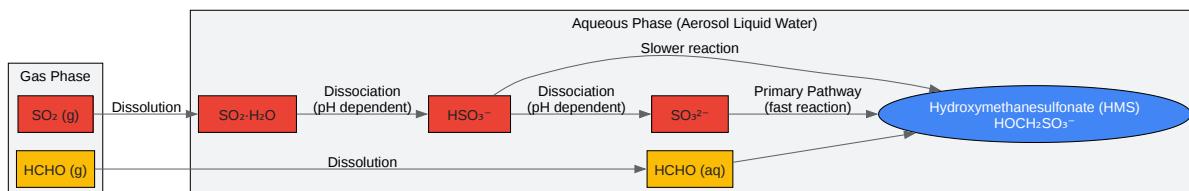
Methodology:

- **Aerosol Collection:** Ambient aerosol samples are collected on filters.
- **Extraction:** The collected particulate matter is extracted into an aqueous solution. Some methods use dilute nitric acid for extraction, which helps to oxidize and remove interference from sulfite while keeping HMS stable.[6]
- **Separation:** The extract is injected into an ion chromatograph. An anion-exchange column (e.g., AG22–AS22 column pair) is used to separate HMS from sulfate and other anions.[10]
- **Elution:** A suitable eluent, often a potassium hydroxide (KOH) gradient, is used. It is crucial to control the eluent pH, as high pH (≥ 12) can convert HMS to sulfate within the column, leading to inaccurate measurements.[1][2]
- **Detection:** A conductivity detector is typically used to quantify the separated ions.

Mass Spectrometry (MS)

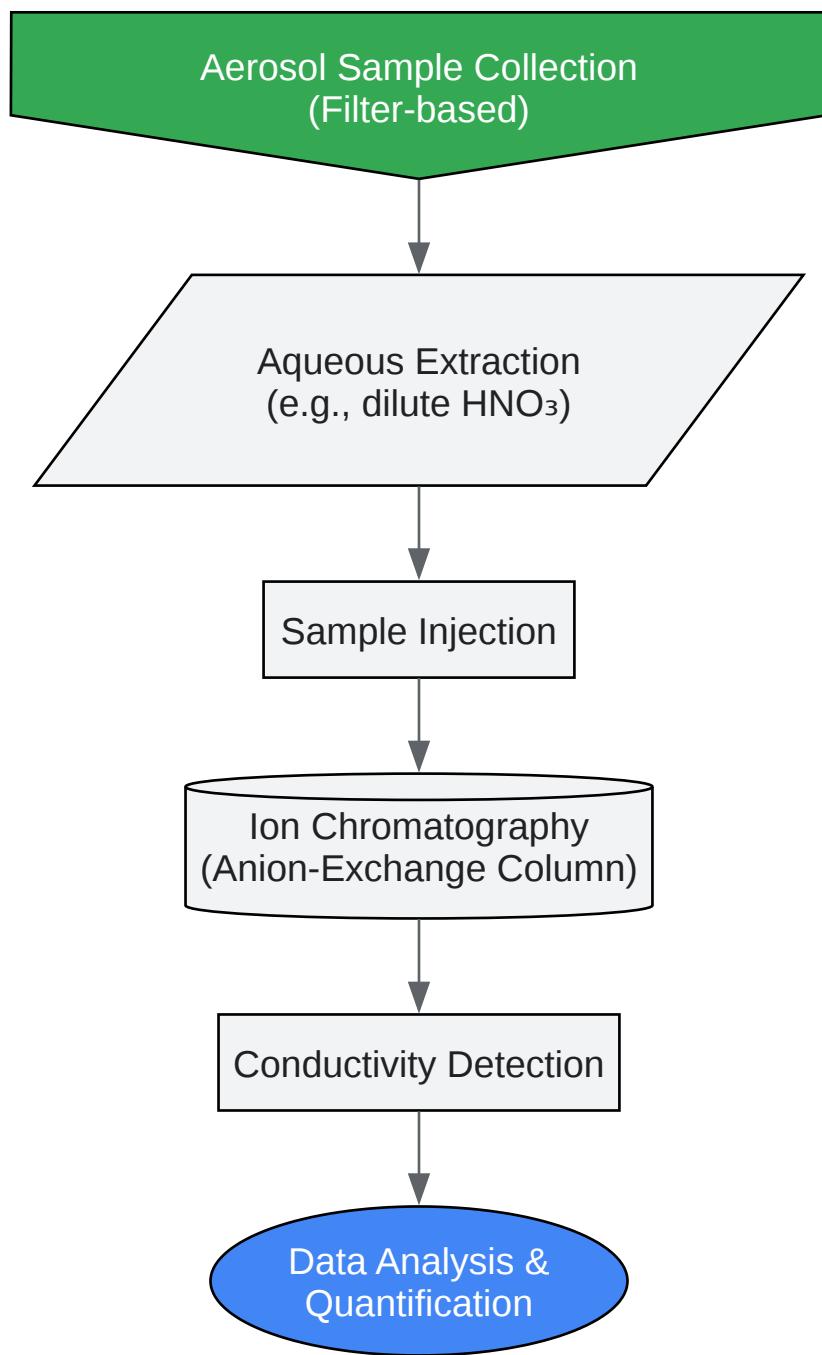
Mass spectrometry techniques, including Aerosol Mass Spectrometry (AMS) and offline Electrospray Ionization Mass Spectrometry (ESI-MS), are also employed for HMS detection.

Aerosol Mass Spectrometry (AMS):


- Online Analysis: AMS allows for real-time, in-situ analysis of aerosol composition.
- Ionization and Fragmentation: Aerosol particles are vaporized and ionized. The resulting ions are then fragmented.
- Detection Challenges: A significant challenge with AMS is that many of the fragment ions of HMS (e.g., SO_3^- , HSO_3^-) are also common fragments of other sulfur-containing species, making unique identification difficult.[\[1\]](#)[\[10\]](#) Differences in fragmentation patterns compared to pure ammonium sulfate can sometimes be used to infer the presence of HMS.[\[9\]](#)[\[10\]](#)

Single-Particle Mass Spectrometry (SPMS):

- Individual Particle Analysis: Techniques like Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) allow for the analysis of individual aerosol particles.
- Molecular Ion Detection: HMS can be identified in individual particles by the presence of its molecular ion at m/z -111 ($\text{HOCH}_2\text{SO}_3^-$).[\[11\]](#)


Visualizing HMS Chemistry and Analysis

The following diagrams illustrate the key pathways and workflows related to hydroxymethanesulfonate in aerosols.

[Click to download full resolution via product page](#)

Caption: Formation pathway of hydroxymethanesulfonate in the aqueous phase of aerosols.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of HMS in aerosols using Ion Chromatography.

Conclusion and Future Directions

Hydroxymethanesulfonate is a significant and previously underappreciated component of atmospheric sulfur chemistry, particularly in polluted winter environments. Its formation in the aerosol aqueous phase provides a pathway for the incorporation of sulfur dioxide into particulate matter without the need for oxidation.^[9] The data clearly indicate that in certain regions, HMS can be a major contributor to PM_{2.5} mass and sulfur content, with implications for air quality and climate models.

Future research should focus on further refining analytical techniques to improve the accuracy and ease of HMS quantification, especially in complex aerosol matrices. More widespread measurements across different geographical and meteorological regimes are needed to better constrain the global budget of HMS. Additionally, incorporating detailed HMS chemistry into atmospheric models is crucial for improving predictions of aerosol formation and its associated impacts on human health and the environment. The role of HMS in subsequent atmospheric reactions and its ultimate fate also warrant further investigation. For professionals in drug development, understanding the composition of particulate matter, including species like HMS, is relevant for assessing the respiratory effects of inhaled pollutants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxymethanesulphonate (HMS) Explanation |ForumIAS [forumias.com]
- 5. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 6. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]
- 8. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 9. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 10. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Hydroxymethanesulfonate: A Significant Sulfur Reservoir in Atmospheric Aerosols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216134#hydroxymethanesulfonate-as-a-sulfur-reservoir-in-aerosols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com